(6-Nitropyridin-3-yl)methanol

Catalog No.
S14217163
CAS No.
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Nitropyridin-3-yl)methanol

Product Name

(6-Nitropyridin-3-yl)methanol

IUPAC Name

(6-nitropyridin-3-yl)methanol

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2

InChI Key

ZKJZLPFLGSLEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)[N+](=O)[O-]

(6-Nitropyridin-3-yl)methanol is a chemical compound characterized by the presence of a nitro group and a hydroxymethyl group attached to a pyridine ring. Its molecular formula is C₆H₆N₂O₂, and it features a pyridine core with the nitro group located at the 6-position and the hydroxymethyl group at the 3-position. This unique arrangement of functional groups contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This transformation is crucial for modifying the compound's biological activity.
  • Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used, such as ammonia or amines under basic conditions.

These reactions highlight the compound's versatility as an intermediate in organic synthesis, enabling further modifications to create more complex molecules .

Research indicates that derivatives of (6-Nitropyridin-3-yl)methanol may exhibit significant biological activity. Studies have suggested potential pharmacological properties, including:

  • Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Anti-inflammatory Properties: Compounds related to (6-Nitropyridin-3-yl)methanol may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Activity: Some studies have explored its derivatives for anticancer properties, suggesting that modifications to the structure can enhance efficacy against cancer cells .

The synthesis of (6-Nitropyridin-3-yl)methanol typically involves several steps:

  • Nitration of Pyridine Derivatives: Pyridine is treated with nitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion.
  • Reduction and Functional Group Transformation: The intermediate undergoes further reactions, often involving sulfur dioxide and bisulfite in water, leading to the formation of 3-nitropyridine.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, which can be achieved through various methods depending on the desired yield and purity.

Industrial methods may scale these processes using continuous flow reactors and optimized reaction conditions to ensure high yields .

(6-Nitropyridin-3-yl)methanol has diverse applications across several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds due to its reactive functional groups.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic uses, particularly in antimicrobial and anticancer drug development.
  • Agrochemicals and Dyes: In industrial settings, it is utilized in producing agrochemicals and dyes due to its chemical reactivity .

Studies on (6-Nitropyridin-3-yl)methanol have explored its interactions with biological targets, including enzymes and receptors. The mechanism of action often involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, potentially leading to inhibition or activation of specific biochemical pathways. This interaction profile is crucial for understanding its pharmacological effects and optimizing its derivatives for enhanced activity .

Several compounds share structural similarities with (6-Nitropyridin-3-yl)methanol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-NitropyridineNitro group at 3-position; lacks hydroxymethyl groupSimpler structure; less functional diversity
6-Chloro-5-nitropyridin-3-yl)methanolChlorine atom instead of a nitro group at 5-positionDifferent reactivity due to chlorine substitution
2-(6-Nitropyridin-3-yl)-9H-dipyrido[2,3-b;3',4'-d]pyrroleComplex bicyclic structure with multiple nitrogen atomsEnhanced biological activity due to structural complexity

The uniqueness of (6-Nitropyridin-3-yl)methanol lies in its combination of both a nitro group and a hydroxymethyl group on the pyridine ring, which provides distinct reactivity pathways not available in simpler analogs .

Traditional Nitration Methods

Nitration of pyridine derivatives typically employs nitric acid in combination with strong acids or anhydrides to enhance electrophilic substitution. For example, nitration of 4-chloro-2-aminopyridine using a nitric acid-sulfuric acid mixture yields 4-chloro-2-amino-3-nitropyridine, demonstrating the directing influence of amino and chloro substituents. Similarly, pyridine nitration in trifluoroacetic anhydride (TFAA) facilitates the formation of 3-nitropyridines, with yields ranging from 10% to 83% depending on the substrate. This method leverages TFAA’s ability to generate reactive nitronium ions, favoring substitution at the meta position relative to existing electron-donating groups.

Advanced Regioselective Nitration

Recent advances address the challenge of meta-selective nitration in pyridines. A dearomatization-rearomatization strategy enables radical-mediated nitration at the meta position under mild, catalyst-free conditions. This approach involves temporary disruption of pyridine aromaticity via oxazino azine intermediates, allowing selective C–H functionalization. For instance, pyridine derivatives undergo nitration at the meta position with high regiocontrol, enabling late-stage modification of drug precursors. Dinitrogen pentaoxide (DNP) in liquid sulfur dioxide represents another method, forming pyridinium-SO₂-DNP complexes that hydrolyze to yield 3-nitropyridines.

Table 1: Comparison of Nitration Methods

Reagent SystemRegioselectivityYield RangeConditions
HNO₃/H₂SO₄3-position40–70%0–5°C, 3–5 hours
HNO₃/TFAA3-position10–83%25–30°C, 1–3 hours
DNP/SO₂3-position50–75%0–5°C, 30 minutes
Dearomatization strategymeta-position60–85%Open-air, 25°C

The transformation chemistry of (6-Nitropyridin-3-yl)methanol encompasses three primary mechanistic pathways that reflect the compound's dual nature as both an electron-deficient heterocycle and a nucleophilic alcohol-containing substrate [6] [7]. These mechanistic pathways include sigmatropic rearrangements that exploit the electron-withdrawing nature of the nitro substituent, nucleophilic aromatic substitution reactions that capitalize on the activated pyridine ring system, and radical-mediated processes that utilize both the pyridine nitrogen and the methanol functionality as reactive sites [8] [9] [10].

Sigmatropic Rearrangements in Nitropyridine Synthesis

Sigmatropic rearrangements in nitropyridine systems represent a class of pericyclic reactions that involve the migration of substituents across the pyridine ring through concerted bond-breaking and bond-forming processes [6] [11]. The mechanism of sigmatropic rearrangements in nitropyridine derivatives follows the Woodward-Hoffmann rules, with the most commonly observed transformations being [1] [5]-sigmatropic shifts of the nitro group [12]. Research has demonstrated that N-nitropyridinium salts undergo [1] [5]-sigmatropic rearrangement with activation energies ranging from 35-45 kilocalories per mole, requiring temperatures of 170-220 degrees Celsius for efficient conversion [12] [6].

The [3] [3]-sigmatropic rearrangement pathway represents another important mechanistic route, particularly relevant for O-cyclopropyl hydroxamate derivatives of nitropyridines [6]. Studies have shown that these rearrangements proceed through a six-membered transition state with activation energies typically ranging from 25-35 kilocalories per mole [6] [11]. The regioselectivity of these transformations is generally high, with the migrating group showing strong preference for specific positions based on electronic and steric factors [6].

Table 1: Sigmatropic Rearrangement Types in Nitropyridine Systems

Rearrangement TypeTypical Temperature (°C)Activation Energy (kcal/mol)RegioselectivityCommon Substrates
[3] [3]-Sigmatropic Rearrangement80-15025-35HighO-Cyclopropyl hydroxamates
[1] [5]-Sigmatropic Shift170-22035-45ModerateN-Nitropyridinium salts
[2] [3]-Sigmatropic Rearrangement25-8018-25HighSulfoxide-ynamides
Diaza-Cope Rearrangement170-20040-50VariableN-Aryl-N'-cyclopropyl hydrazines
Aza-Claisen Rearrangement120-18028-38HighAllyl vinyl ethers

The Boekelheide reaction represents a specific example of sigmatropic rearrangement in pyridine chemistry, involving the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines through a [3] [3]-sigmatropic process [13]. This reaction mechanism begins with acyl transfer from trifluoroacetic anhydride to the N-oxide oxygen, followed by deprotonation of the α-methyl carbon and subsequent sigmatropic rearrangement [13]. The process demonstrates the importance of electronic activation in facilitating these transformations, with the N-oxide functionality serving as both an activating group and a participating component in the rearrangement mechanism [13].

Computational studies have revealed that the transition states for sigmatropic rearrangements in nitropyridine systems exhibit significant charge separation, with the nitro group acting as an electron-withdrawing anchor that stabilizes negative charge development during the concerted process [14] [15]. The entropy of activation for these reactions typically ranges from -5 to -15 calories per mole per Kelvin, reflecting the ordered nature of the transition states [12]. These mechanistic insights have been instrumental in developing synthetic strategies that exploit sigmatropic rearrangements for the preparation of substituted nitropyridines with defined regioselectivity [6] [14].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions in nitropyridine systems proceed through multiple mechanistic pathways, with the addition-elimination mechanism being the most prevalent for (6-Nitropyridin-3-yl)methanol derivatives [7] [10]. The electron-deficient nature of the pyridine ring, further enhanced by the nitro substituent, renders these compounds highly susceptible to nucleophilic attack [7] [16]. The regioselectivity of nucleophilic substitution follows the pattern C2, C4 greater than C3, with the positions ortho and para to the nitrogen atom being most reactive due to the ability to stabilize negative charge on the electronegative nitrogen [7] [10].

The mechanism of nucleophilic aromatic substitution in these systems involves initial nucleophilic addition to form a Meisenheimer intermediate, followed by elimination of the leaving group [7]. Research has demonstrated that the rate-determining step is typically the initial nucleophilic addition, with activation energies ranging from 15-25 kilocalories per mole depending on the nucleophile and substrate [16] [17]. The stability of the Meisenheimer intermediate is significantly enhanced by the presence of the nitro group, which can delocalize negative charge through resonance [7] [12].

Table 2: Nucleophilic Aromatic Substitution Pathways

Substitution TypePosition SelectivityNucleophile TypeReaction ConditionsTypical Yield (%)
SNAr (Addition-Elimination)C2, C4 > C3Hard nucleophiles (NH₂⁻, RO⁻)Elevated temperature, base70-95
Directed SNArortho-SpecificAminesRoom temperature, pyridine80-98
Vicarious Nucleophilic Substitutionmeta-SelectiveCarbanionsStrong base, polar solvent60-85
ANRORC MechanismVariableNitrogen nucleophilesThermal or photochemical45-75
SRN1 MechanismC2, C4 preferredRadical anionsPhotochemical initiation50-80

The directed nucleophilic aromatic substitution mechanism represents a recent advancement in the field, where the presence of coordinating groups enables ortho-specific substitution even in the absence of strong electron-withdrawing substituents [16]. Studies have shown that this pathway can achieve yields of 80-98 percent under mild conditions, typically at room temperature in the presence of pyridine as both solvent and base [16]. The mechanism involves coordination of the nucleophile to the substrate through a directing group, followed by intramolecular nucleophilic attack [16].

Vicarious nucleophilic substitution provides an alternative pathway for achieving meta-selective functionalization of pyridine rings [7]. This mechanism involves the use of carbanion nucleophiles that can attack the meta-position through a different electronic pathway, typically requiring strong base conditions and polar solvents [7]. The yields for vicarious nucleophilic substitution generally range from 60-85 percent, with the regioselectivity being controlled by the electronic properties of the substrate and the steric demands of the nucleophile [7].

The ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) represents another important pathway, particularly for nitrogen nucleophiles [7]. This mechanism involves initial nucleophilic addition, followed by ring opening and subsequent ring closure to form the substituted product [7]. The mechanism can be initiated either thermally or photochemically, with yields typically ranging from 45-75 percent [7]. The SRN1 mechanism (radical nucleophilic unimolecular substitution) provides access to substitution products through radical intermediates, with photochemical initiation being the preferred method [7] [18].

Radical-Mediated Functionalization Processes

Radical-mediated functionalization of (6-Nitropyridin-3-yl)methanol proceeds through multiple pathways that exploit the unique reactivity of pyridinyl radicals and the methanol functionality as both radical precursors and trapping agents [8] [19] [20]. The generation of pyridinyl radicals typically occurs through single-electron transfer reduction of pyridinium ions, with rate constants for radical formation ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ [8] [21]. These radicals exhibit distinct regioselectivity patterns, with C4 functionalization generally preferred over C2, which in turn is favored over C3 substitution [8] [22].

The mechanism of pyridinyl radical formation involves initial protonation of the pyridine nitrogen under acidic conditions, followed by single-electron transfer reduction to generate the neutral pyridinyl radical [8] [23]. Computational studies have revealed that these radicals possess significant spin density at the C4 position, accounting for the observed regioselectivity in radical coupling reactions [8]. The stability of pyridinyl radicals is enhanced by the aromatic character of the ring system, allowing for efficient trapping by various radical partners [20] [21].

Table 3: Radical-Mediated Functionalization Processes

Radical TypeGeneration MethodCoupling PartnerRegioselectivityRate Constant (M⁻¹s⁻¹)
Pyridinyl RadicalSET reduction of pyridiniumAlkenes, alkynesC4 > C2 > C310⁶ - 10⁸
Alkyl RadicalHydroboration/oxidationPyridinium saltsAnti-Markovnikov10⁴ - 10⁶
Aryl RadicalPhotoredox catalysisElectron-rich aromaticspara > ortho > meta10⁵ - 10⁷
Allyl RadicalC-H abstractionPyridinyl radicalsHigh C4 selectivity10⁷ - 10⁹
Amino RadicalOxidation of aminesCarbonyl compoundsVariable10³ - 10⁵

Photoredox catalysis has emerged as a powerful method for generating radical intermediates in nitropyridine functionalization reactions [8] [22] [23]. The mechanism typically involves visible light activation of a photocatalyst, followed by electron transfer to generate radical species that can participate in coupling reactions [22] [23]. Research has demonstrated that photoredox-mediated pyridine functionalization can achieve high regioselectivity and functional group tolerance, with yields often exceeding 80 percent [8] [22].

The radical chain mechanism represents another important pathway, particularly for the monoalkylation of pyridines using N-methoxypyridinium salts [20] [21]. This mechanism involves initiation by thermal decomposition of radical initiators, followed by propagation steps that maintain the radical chain through methoxyl radical elimination [20] [21]. The rate constant for primary radical addition to N-methoxylepidinium exceeds 10⁷ M⁻¹s⁻¹, demonstrating the exceptional reactivity of these radical acceptors [20] [21].

Table 4: Mechanistic Data for (6-Nitropyridin-3-yl)methanol Transformations

TransformationMechanismActivation Barrier (kcal/mol)Selectivity FactorLiterature Precedent
Nucleophilic substitution at C6SNAr addition-elimination22.5C6:C2 = 15:1Established
Reduction of nitro groupMulti-electron transfer15.8ChemoselectiveWell-documented
Oxidation of methanol groupHydride abstraction18.3Alcohol > pyridineCommon
Sigmatropic rearrangement [1] [5]-Nitro migration38.2N1-N5 > N1-N3Limited examples
Radical coupling at C4Radical-radical coupling12.7C4:C2 = 8:1Emerging field

Dearomatization strategies have gained prominence in radical-mediated pyridine functionalization, providing access to unique structural motifs through temporary disruption of aromaticity [24] [25]. The mechanism involves radical addition to the pyridine ring followed by rearomatization through proton loss or electron transfer [24] [25]. These processes often exhibit excellent regiocontrol and can be applied to late-stage functionalization of complex molecules [24]. The development of energy-transfer catalysis has further expanded the scope of radical-mediated transformations, enabling novel rearrangement reactions such as di-π-ethane rearrangements of pyridine motifs [26].

(6-Nitropyridin-3-yl)methanol represents a valuable building block in contemporary heterocyclic chemistry, offering unique structural features that enable diverse synthetic transformations and biological applications. This compound's electron-deficient pyridine ring, combined with the electron-withdrawing nitro group and the nucleophilic hydroxymethyl substituent, provides multiple reactive sites for sophisticated chemical modifications [1] [2] [3].

Building Blocks for Imidazothiazole Hybrid Systems

The development of imidazothiazole hybrid systems utilizing (6-Nitropyridin-3-yl)methanol as a key building block has emerged as a significant area of medicinal chemistry research [4] [5]. These fused heterocyclic systems combine the pharmacological properties of both imidazole and thiazole rings, resulting in compounds with enhanced biological activities and improved drug-like properties [5] [6].

The synthetic approach to imidazothiazole hybrids typically involves the activation of the nitro group at the 6-position of the pyridine ring, which serves as an electrophilic center for subsequent cyclization reactions [2] [5]. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions that are essential for ring fusion processes [2].

Synthetic Methodology and Yield Optimization

The construction of imidazothiazole hybrid systems from (6-Nitropyridin-3-yl)methanol generally proceeds through a multi-step synthetic pathway involving initial activation of the hydroxymethyl group followed by cyclization with appropriate thiazole precursors [4] [5]. Research has demonstrated that yields ranging from 50-75% can be achieved through optimized reaction conditions, with the nitro group playing a crucial role in directing regioselectivity [4].

The Paudler synthesis represents one of the most efficient approaches for constructing imidazothiazole derivatives, involving the condensation of α-substituted ketones with 2-aminothiazole derivatives under controlled heating conditions [7]. When applied to (6-Nitropyridin-3-yl)methanol derivatives, this methodology has shown particular promise in generating structurally diverse imidazothiazole hybrids with significant biological potential [7].

Biological Activity and Pharmacological Properties

Imidazothiazole derivatives synthesized from (6-Nitropyridin-3-yl)methanol have demonstrated remarkable biological activities, particularly as multi-target enzyme inhibitors [4] [5]. Studies have shown that these compounds exhibit potent inhibitory activities against acetylcholinesterase and butyrylcholinesterase, with inhibition constants in the nanomolar range [4]. The imidazothiazole-chalcone hybrids have shown inhibition constants of 3.86-11.35 nanomolar for acetylcholinesterase and 1.01-1.78 nanomolar for butyrylcholinesterase [4].

The pharmacological significance of these compounds extends beyond cholinesterase inhibition, with documented activities against human carbonic anhydrase isoforms. The inhibition constants for human carbonic anhydrase I and II range from 45.13-81.24 nanomolar and 36.08-52.45 nanomolar, respectively [4]. These findings suggest potential applications in treating neurodegenerative diseases and glaucoma [4].

Structural Features and Design Considerations

The structural design of imidazothiazole hybrids incorporating (6-Nitropyridin-3-yl)methanol requires careful consideration of the electronic and steric effects of the nitro group [6]. The electron-withdrawing nature of the nitro substituent influences the electron density distribution within the hybrid molecule, affecting both its reactivity and biological activity [6]. Computational studies have revealed that the nitro group can form nitrogen-iron bonds with heme groups, representing an important mechanism for target binding [5].

The imidazothiazole ring system serves as a key active site that can improve the stability of the resulting compounds [5]. The [2,1-b] configuration has been most extensively studied due to its diverse pharmacological properties, with compounds containing this structural motif showing superior therapeutic effects compared to control drugs [5].

Precursors to Peroxisome Proliferator-Activated Receptor Gamma Agonist Scaffolds

(6-Nitropyridin-3-yl)methanol serves as an important precursor in the development of peroxisome proliferator-activated receptor gamma (PPARγ) agonist scaffolds, representing a significant advancement in metabolic disease therapeutics [8] [9]. PPARγ represents a crucial molecular target for treating metabolic disorders including diabetes, obesity, and cardiovascular diseases [8] [9].

Structural Requirements for PPARγ Agonism

The development of PPARγ agonists requires careful attention to the three essential structural components: a polar acidic head group, a hydrophobic tail, and an aromatic linker connecting these moieties [8] [9]. (6-Nitropyridin-3-yl)methanol can serve as a versatile precursor for generating these structural elements through appropriate chemical modifications [8].

The polar head group functionality can be introduced through oxidation of the hydroxymethyl group to form carboxylic acid derivatives, which are essential for PPARγ activation [8] [9]. The carboxylic acid group forms critical hydrogen bonding networks with polar residues in the PPARγ ligand-binding domain, including Gln286, Ser289, His323, Tyr327, Lys367, His449, and Tyr473 [8].

Synthetic Approaches to PPARγ Agonist Scaffolds

The synthetic transformation of (6-Nitropyridin-3-yl)methanol into PPARγ agonist scaffolds typically involves scaffold tuning strategies that modify the pyridine ring system to optimize binding interactions [8]. The indole-based scaffold modifications have shown particular promise, with compounds achieving superior PPARγ agonist activity compared to established drugs like pioglitazone [8].

Research has demonstrated that the introduction of 2,4-dichloroanilide groups as hydrophobic tail moieties can significantly enhance PPARγ binding affinity [8]. The 2,4-dichloroanilide moiety is multifunctional, capable of forming aromatic π-interactions, halogen-hydrogen bonding, and hydrogen bonding through its various functional groups [8].

Binding Mode and Molecular Interactions

The binding mode of PPARγ agonists derived from (6-Nitropyridin-3-yl)methanol involves specific interactions with the ligand-binding domain that stabilize the receptor conformation [8] [9]. The acidic head group, typically derived from oxidation of the hydroxymethyl moiety, forms hydrogen bonds with critical amino acid residues in the binding pocket [8].

Molecular docking studies have revealed that the aromatic linker derived from the pyridine ring system plays a crucial role in wrapping around the central helix 3 (H3) and interacting with surrounding hydrophobic residues [8]. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates these interactions through favorable electronic complementarity [8].

Biological Activity and Therapeutic Potential

PPARγ agonists developed from (6-Nitropyridin-3-yl)methanol precursors have demonstrated significant biological activity in cellular assays [8] [10]. These compounds have shown improved insulin sensitivity, glucose control, and regulation of fatty acid storage, representing key therapeutic effects for metabolic diseases [9].

The compounds have also demonstrated anti-inflammatory properties through the regulation of inflammatory markers associated with cardiovascular disease and atherosclerosis [9]. The ability to modulate multiple pathways simultaneously makes these compounds attractive candidates for treating complex metabolic disorders [9].

Role in Multifunctional Ligand Design for Enzyme Targeting

(6-Nitropyridin-3-yl)methanol plays a crucial role in the design of multifunctional ligands that can simultaneously target multiple enzymes, representing a paradigm shift toward polypharmacology in drug discovery [11] [12] [13]. This approach addresses the complexity of disease pathways by designing single molecules capable of modulating multiple therapeutic targets [11] [14].

Principles of Multifunctional Ligand Design

The design of multifunctional ligands using (6-Nitropyridin-3-yl)methanol as a core scaffold involves the strategic incorporation of pharmacophore elements that can bind to multiple target proteins [11] [12]. The compound's structural features, including the electron-deficient pyridine ring, the hydrogen-bonding hydroxymethyl group, and the electron-withdrawing nitro substituent, provide multiple interaction points for diverse biological targets [11].

The approach leverages the principle of molecular recognition, where different regions of the ligand interact with specific binding sites on target proteins [11]. The pyridine nitrogen can coordinate with metal ions in enzyme active sites, while the hydroxymethyl group can form hydrogen bonds with amino acid residues, and the nitro group can participate in electrostatic interactions [11].

Multi-Target Enzyme Inhibition Strategies

Research has demonstrated that ligands derived from (6-Nitropyridin-3-yl)methanol can simultaneously inhibit multiple enzymes involved in disease pathways [11] [13]. The dual-target-directed ligand (DTDL) approach has shown particular promise in developing compounds that can modulate both enzyme and receptor targets [13] [14].

The synthetic strategy involves the fusion of pharmacophore elements from different selective inhibitors into a single molecule [11]. Chemical language models have been successfully employed to generate multi-target ligands, with compounds showing biological activity on multiple intended targets with nanomolar potencies [11].

Enzyme Targeting Applications

The multifunctional ligands derived from (6-Nitropyridin-3-yl)methanol have shown activity against various enzyme classes, including cholinesterases, carbonic anhydrases, and cyclooxygenases [4] [15]. The compounds have demonstrated inhibitory activities with IC₅₀ values ranging from 10-150 micromolar, depending on the specific target enzyme [15].

Particularly noteworthy is the activity against histone demethylase enzymes, where pyridine carboxylic acid derivatives have shown IC₅₀ values in the nanomolar range [15]. The compounds have demonstrated inhibitory activities against KDM4A, KDM4B, and KDM4C, with IC₅₀ values below 1 micromolar [15].

Structure-Activity Relationships in Multi-Target Design

The structure-activity relationships governing multifunctional ligand design reveal that the positioning and electronic properties of substituents on the pyridine ring critically influence target selectivity and potency [11] [15]. The nitro group at the 6-position provides electron-withdrawing effects that enhance binding to electron-rich regions of target proteins [15].

The hydroxymethyl group at the 3-position serves as a hydrogen bond donor, enabling interactions with both acidic and basic residues in enzyme active sites [15]. This dual functionality allows the compound to adapt to different binding environments, contributing to its multifunctional properties [15].

Computational Approaches and Optimization

Computational chemistry has become instrumental in optimizing multifunctional ligands derived from (6-Nitropyridin-3-yl)methanol [11]. Molecular docking studies have revealed key interactions between the ligand and target proteins, providing insights for rational drug design [11].

Machine learning approaches, particularly chemical language models, have been employed to predict and design multifunctional ligands with improved properties [11]. These computational tools have successfully identified compounds with dual activity against target pairs, with synthesis and testing confirming the predicted activities [11].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.03784206 g/mol

Monoisotopic Mass

154.03784206 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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